

# Technical Monograph: 2-(4-Chlorophenyl)-2-hydroxypropionic Acid[1]

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-hydroxypropionic acid

CAS No.: 4445-13-0

Cat. No.: B1365044

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## Executive Summary & Identity

**2-(4-Chlorophenyl)-2-hydroxypropionic acid** is a chiral

-hydroxy acid and a structural analog of atrolactic acid.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., phenaglycodol derivatives) and as a metabolic probe for studying enantioselective hydrolysis in biological systems.[1]

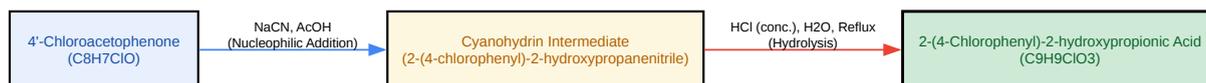
## Core Physicochemical Data

| Property          | Value                                      | Notes   |
|-------------------|--|---|
| Molecular Weight  | 200.62 g/mol                               | Calculated based on                               |
| Molecular Formula |  | Monoisotopic Mass: 200.0240 Da                    |
| CAS Number        | 32993-05-8 (Racemate)                      | (R)-Enantiomer: 887304-94-1                       |
| IUPAC Name        | 2-(4-Chlorophenyl)-2-hydroxypropanoic acid | Often referred to as p-chloroatrolactic acid      |
| Physical State    | Solid (Crystalline)                        | MP: 117–120 °C (Racemate)                         |
| pKa (Predicted)   | ~3.5 – 3.8                                 | Acidic due to -hydroxy/phenyl electron withdrawal |

## Synthetic Methodology: The Cyanohydrin Route

The most robust synthesis of **2-(4-Chlorophenyl)-2-hydroxypropionic acid** proceeds via the nucleophilic addition of cyanide to 4'-chloroacetophenone, followed by acid-catalyzed hydrolysis.[1] This route is preferred for its scalability and the ability to access the racemate, which can subsequently be resolved.[1]

### Reaction Scheme (Graphviz)[4]



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Figure 1: Synthetic pathway transforming 4'-chloroacetophenone to the target -hydroxy acid via a cyanohydrin intermediate.

## Detailed Protocol

### Step 1: Cyanohydrin Formation

- Reagents: Dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.
- Addition: Slowly add sodium cyanide (NaCN, 1.2 eq) maintaining temperature below 20°C to prevent polymerization. Caution: This step generates HCN in situ; perform in a well-ventilated fume hood with cyanide detectors.[1]
- Reaction: Stir at room temperature for 4–6 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 8:2).

### Step 2: Hydrolysis

- Acidification: Treat the crude cyanohydrin directly with concentrated hydrochloric acid (HCl, excess).[1]
- Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. The nitrile group hydrolyzes first to the amide and then to the carboxylic acid.[1]
- Isolation: Cool the mixture to 0°C. The product often precipitates as a white solid.[1] Filter and wash with ice-cold water.[1]
- Purification: Recrystallize from benzene or an ethanol/water mixture to yield pure crystals (MP: 117–120°C).

## Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]

### HPLC Method (Reverse Phase)

This method separates the acid from unreacted acetophenone and potential amide intermediates.[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μm).[1]
- Mobile Phase: Isocratic 60:40 [0.1% Formic Acid in Water] : [Acetonitrile].[1]

- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 220 nm (Absorption of the chlorophenyl moiety).[1]
- Retention Time: The acid typically elutes earlier than the starting ketone due to the polar carboxyl group.[1]

## Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
- Target Ion: Look for the deprotonated molecular ion  
.[1]
- Expected m/z: 199.01 (Calculated for  
).[1]
- Isotope Pattern: A distinct Chlorine isotope pattern (  
:  
ratio of ~3:1) should be observed at m/z 199 and 201.[1]

## Pharmaceutical Relevance

While often used as a generic building block, this molecule has specific relevance in metabolic studies:

- Metabolic Probe: It serves as a reference standard for the oxidative metabolism of 4-chloro-substituted styrene derivatives.[1]
- Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., quinine or phenylethylamine).[1] The (R)- and (S)-enantiomers exhibit distinct biological activities, particularly in binding to peroxisome proliferator-activated receptors (PPARs), similar to fibrate drugs.

## References

- Sigma-Aldrich. (n.d.).<sup>[1]</sup><sup>[2]</sup> 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Specification. Retrieved from <sup>[3]</sup>
- National Center for Biotechnology Information (NCBI). (2025).<sup>[1]</sup> PubChem Compound Summary for CID 329819764, 2-(4-Chlorophenyl)-2-hydroxypropanoic acid. Retrieved from
- Grokipedia. (n.d.).<sup>[1]</sup> Phenaglycodol Synthesis and Intermediates. Retrieved from

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## Sources

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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Email: [info@benchchem.com](mailto:info@benchchem.com)